1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol
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Overview
Description
1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with appropriate reagents to form the desired intermediate, which is then further reacted to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and activity. For example, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl and pyridine moieties but lacks the triazine ring.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds have similar trifluoromethyl groups but differ in their core structures.
Uniqueness
1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol is unique due to its combination of a trifluoromethyl group, pyridine ring, and triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13ClF3N5O |
---|---|
Molecular Weight |
347.72 g/mol |
IUPAC Name |
1-[[4-chloro-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazin-2-yl]amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C13H13ClF3N5O/c1-12(2,23)6-18-11-21-9(20-10(14)22-11)7-4-3-5-8(19-7)13(15,16)17/h3-5,23H,6H2,1-2H3,(H,18,20,21,22) |
InChI Key |
FCEKKEVMRRJYEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)Cl)O |
Origin of Product |
United States |
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